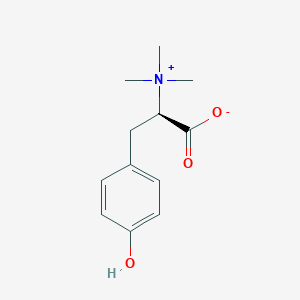

D-tyrosine betaine

Beschreibung

D-Tyrosine betaine (also referred to as D-tyrosine trimethylglycine) is a derivative of the amino acid D-tyrosine conjugated with betaine (trimethylglycine). Betaine serves as an osmoprotectant and methyl donor in metabolic pathways, while D-tyrosine, the D-enantiomer of tyrosine, exhibits unique biological roles, such as inhibiting melanogenesis in cosmetic peptides . However, research on D-tyrosine betaine itself remains sparse compared to other betaine derivatives.

Eigenschaften

Molekularformel |

C12H17NO3 |

|---|---|

Molekulargewicht |

223.27 g/mol |

IUPAC-Name |

(2R)-3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/t11-/m1/s1 |

InChI-Schlüssel |

KDVBLCRQNNLSIV-LLVKDONJSA-N |

SMILES |

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |

Isomerische SMILES |

C[N+](C)(C)[C@H](CC1=CC=C(C=C1)O)C(=O)[O-] |

Kanonische SMILES |

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

Metabolic Pathway Comparisons

- Betaine : Degraded via two pathways: (1) conversion to dimethylglycine (DMG) and trimethylamine (TMA), or (2) direct reduction to TMA. TMA contributes to media basification in bacterial cultures .

- D-Tyrosine Betaine: No direct metabolic data available.

- Phosphorus-Betaine : Decomposes into phosphorus-containing products under heat, unlike nitrogen-based betaines, which form TMA or glycine derivatives .

Dietary and Clinical Comparisons

Q & A

Q. What experimental methodologies are recommended for extracting betaine from plant tissues like Beta vulgaris?

Accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) or micro extraction by packed sorbent (MEPS) is effective for isolating betaine from water-rich matrices. Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) is then used for quantification. ASE minimizes solvent use and enhances reproducibility, while SPE/MEPS improves selectivity by removing interfering compounds .

Q. How can researchers optimize mass spectrometry (MS) parameters for accurate betaine quantification?

Critical MS parameters include collision energy (CoE), fragmentor voltage (FV), and ion source temperature. These are optimized using experimental design techniques like central composite design (CCD), which systematically evaluates parameter interactions. For betaine, the transition m/z 118.1 → 58.1 in multiple reaction monitoring (MRM) mode is prioritized, with sensitivity validated via peak area analysis .

Q. What are the established biochemical roles of betaine in mammalian systems?

Betaine functions as:

- A methyl donor in homocysteine remethylation, critical for lipid metabolism and epigenetic regulation.

- An osmolyte , protecting cellular structures under stress (e.g., salinity, dehydration).

- A modulator of mitochondrial activity , enhancing fatty acid oxidation and reducing hepatic lipid accumulation .

Advanced Research Questions

Q. How can contradictory data on betaine’s effects in animal nutrition studies be resolved?

Contradictions often arise from variations in dietary arginine/methionine levels, betaine dosage, and species-specific responses. For example, betaine improves growth in poultry at low arginine levels but shows diminished returns at higher concentrations. To resolve discrepancies:

Q. What computational strategies model betaine-urea synergism in protein stabilization?

Molecular dynamics (MD) simulations and dielectric spectroscopy are key. MD reveals betaine-urea hydrogen-bonding networks that counteract urea’s denaturing effects, while dielectric spectra quantify solvent-solute interactions. These methods validate betaine’s role in stabilizing tertiary protein structures .

Q. How do adsorption-desorption kinetics influence betaine recovery in extraction protocols?

Betaine adsorption follows pseudo-first-order kinetics, but equilibrium is disrupted by desorption during prolonged extraction. To improve recovery:

Q. What validation criteria are critical for betaine as a clinical biomarker in metabolic diseases?

In type 2 diabetes studies, betaine’s biomarker potential requires:

- Longitudinal designs to account for dietary fluctuations.

- Covariate adjustment (e.g., renal function, homocysteine levels).

- LC-MS/MS validation to distinguish betaine from structural analogs (e.g., choline derivatives) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.